molecular formula C10H5BrF2N2O B13688359 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13688359
M. Wt: 287.06 g/mol
InChI Key: PDTUFOLVEWREIY-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two fluorine atoms on the phenyl ring, and an aldehyde group at the 2nd position of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-methanol.

    Substitution: 5-Iodo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde.

Scientific Research Applications

5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific enzyme being targeted .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: Another imidazole derivative with similar structural features.

    1,2-Disubstituted-4,5-diphenyl-1H-imidazole: Known for its antitumor potential.

Uniqueness

5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C10H5BrF2N2O

Molecular Weight

287.06 g/mol

IUPAC Name

5-bromo-4-(2,4-difluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15)

InChI Key

PDTUFOLVEWREIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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